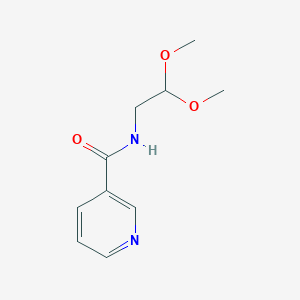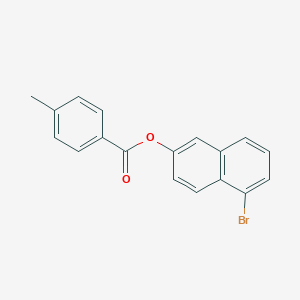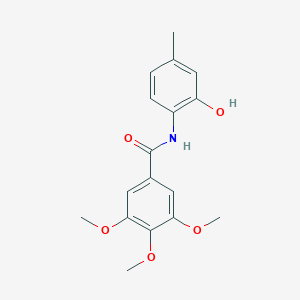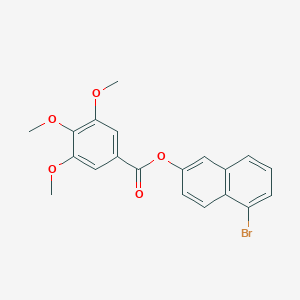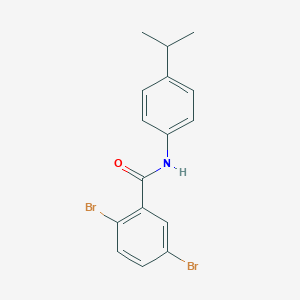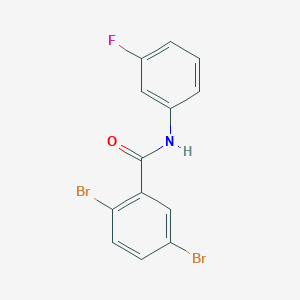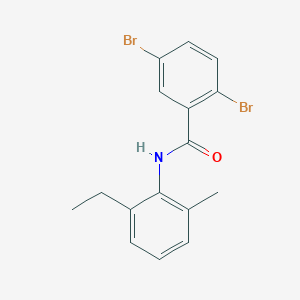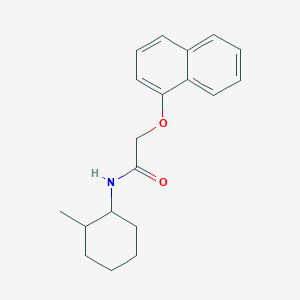
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide, also known as GW 501516 or Endurobol, is a synthetic drug that has gained popularity in the scientific community due to its potential applications in research. It is a selective androgen receptor modulator (SARM) that was initially developed as a treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and promote fat burning, it has become a popular performance-enhancing drug among athletes.
Mécanisme D'action
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in an increase in endurance and a reduction in fat mass.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 has been found to have several biochemical and physiological effects. It has been shown to increase endurance and reduce fatigue in animal models. It also promotes fat burning by increasing the expression of genes involved in fatty acid oxidation. Additionally, it has been found to have anti-inflammatory and anti-atherogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 in lab experiments is its ability to enhance endurance and promote fat burning. This makes it a useful tool for studying the effects of exercise and metabolism on various physiological processes. However, one limitation of using N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 is its potential to interact with other drugs and supplements, which can affect the results of the experiment.
Orientations Futures
There are several future directions for the research on N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516. One area of interest is its potential applications in the treatment of metabolic and cardiovascular diseases. Further studies are needed to determine its safety and efficacy in humans. Additionally, more research is needed to understand the long-term effects of N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 on endurance and fat burning. Finally, there is a need for more research on the potential interactions between N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 and other drugs and supplements.
Méthodes De Synthèse
The synthesis of N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 involves the reaction of 2-(1-naphthyloxy)acetic acid with 2-methylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 has been extensively studied for its potential applications in the treatment of metabolic and cardiovascular diseases such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models. Additionally, it has been found to have anti-inflammatory and anti-atherogenic effects.
Propriétés
Formule moléculaire |
C19H23NO2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-(2-methylcyclohexyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H23NO2/c1-14-7-2-5-11-17(14)20-19(21)13-22-18-12-6-9-15-8-3-4-10-16(15)18/h3-4,6,8-10,12,14,17H,2,5,7,11,13H2,1H3,(H,20,21) |
Clé InChI |
JNLQFKLCNNXMJB-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)COC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1CCCCC1NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
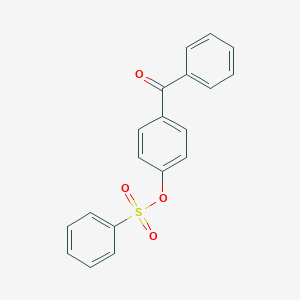
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)
